3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea
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Overview
Description
3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea is a synthetic organic compound that features a tert-butyl group, an imidazole ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea typically involves the reaction of tert-butyl isocyanate with 2-(2-methyl-1H-imidazol-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and may require a catalyst to proceed efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of N-oxides.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield N-oxides, while reduction of the urea moiety may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl-3-(2-imidazol-1-yl)ethylurea
- 2-tert-butyl-1-(2-methylimidazol-1-yl)ethylurea
- 3-tert-butyl-1-(2-ethylimidazol-1-yl)ethylurea
Uniqueness
3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the tert-butyl group can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-tert-butyl-3-[2-(2-methylimidazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-9-12-5-7-15(9)8-6-13-10(16)14-11(2,3)4/h5,7H,6,8H2,1-4H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTCHXYKOMAGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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